L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-seryl-L-phenylalanine
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Overview
Description
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-seryl-L-phenylalanine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-seryl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in microorganisms engineered to express the desired peptide sequence.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-seryl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine and phenylalanine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can break disulfide bonds, leading to linear peptides.
Scientific Research Applications
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-seryl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-seryl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-L-alanyl-N~5~-(diaminomethylene)-L-ornithine
- L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucylglycine
- L-Alanyl-N~5~-(diaminomethylene)-L-ornithyl-L-valyl-L-leucyl-L-phenylalanyl-L-threonyl-L-alanyl-L-leucine
Uniqueness
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-seryl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications where specific peptide interactions are required.
Properties
CAS No. |
926657-45-6 |
---|---|
Molecular Formula |
C35H49N9O9 |
Molecular Weight |
739.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C35H49N9O9/c1-20(36)29(47)40-24(9-5-15-39-35(37)38)33(51)44-16-6-10-28(44)32(50)41-25(17-22-11-13-23(46)14-12-22)30(48)43-27(19-45)31(49)42-26(34(52)53)18-21-7-3-2-4-8-21/h2-4,7-8,11-14,20,24-28,45-46H,5-6,9-10,15-19,36H2,1H3,(H,40,47)(H,41,50)(H,42,49)(H,43,48)(H,52,53)(H4,37,38,39)/t20-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
AXBZRWJUEMGOFK-HJJAOGADSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |
Origin of Product |
United States |
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